4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one
Description
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one is a piperazinone derivative characterized by a bromophenoxyacetyl moiety attached to the piperazin-2-one ring. Piperazinone derivatives are frequently explored for their cytotoxic, enzyme-inhibitory, and receptor-binding properties, making this compound a candidate for further pharmacological evaluation.
Properties
Molecular Formula |
C12H13BrN2O3 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
4-[2-(4-bromophenoxy)acetyl]piperazin-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c13-9-1-3-10(4-2-9)18-8-12(17)15-6-5-14-11(16)7-15/h1-4H,5-8H2,(H,14,16) |
InChI Key |
YDBZZRVDAZWGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
- 4-(2-Phenoxyacetyl)piperazin-2-one (Compound 56): Lacks the bromine substituent, resulting in reduced electron-withdrawing effects and lower molecular weight (MW: ~262 g/mol vs. ~354 g/mol for the brominated analog). This difference may reduce membrane permeability and target affinity compared to the brominated derivative .
- The fluorophenyl group introduces additional steric and electronic effects, which may alter selectivity compared to the acetylpiperazinone core of the target compound .
Piperazinone Ring Modifications
- Nutlin-3: A well-studied MDM2 inhibitor with a bis(4-chlorophenyl)imidazole group. Unlike 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one, Nutlin-3’s bulky substituents enable strong hydrophobic interactions with MDM2’s p53-binding pocket. The target compound’s simpler structure may limit its MDM2 affinity but could favor other targets, such as kinases or sigma receptors .
- N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide: Replaces the acetyl group with an acetamide linker.
Cytotoxicity and Anticancer Potential
Piperazinone derivatives exhibit cytotoxicity via diverse mechanisms:
- Sigma-2 Receptor Agonism: Compounds like CB-64D induce caspase-independent apoptosis in breast cancer cells (EC₅₀: 10–20 μM). The bromophenoxy group in 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one may enhance sigma-2 binding compared to non-brominated analogs .
- MDM2 Inhibition: Nutlin-3 shows IC₅₀ values <1 μM in p53-wild-type cancers. The target compound’s lack of imidazole substituents likely limits MDM2 activity but may enable novel targets .
Table 2: Cytotoxicity Data for Piperazinone Derivatives
Enzymatic and Receptor Interactions
- DPP-4 Inhibition: Evogliptin and other piperazinone-based antidiabetics highlight the scaffold’s versatility. The bromophenoxy group in the target compound may shift activity toward non-enzymatic targets .
- Acetylcholinesterase (AChE) Inhibition: Piperazinone derivatives with benzyl groups (e.g., 2-(2-(4-benzylpiperazin-1-yl)ethanone) show moderate AChE inhibition (IC₅₀: ~50 μM). Bromine substitution could enhance this activity via π-π stacking .
Biological Activity
4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring, a bromophenyl group, and an acetyl moiety. Its synthesis typically involves multi-step organic reactions, often starting with the bromophenol derivative and piperazine under reflux conditions in solvents like ethanol.
The biological activity of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one is believed to be mediated through its interactions with various receptors and enzymes:
- Receptor Binding : The bromophenyl group enhances hydrophobic interactions with receptor sites, potentially modulating neurotransmitter pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, contributing to its therapeutic effects.
Biological Activity Overview
Research indicates that 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one exhibits several significant biological activities:
- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines, including breast cancer .
- Antibacterial Properties : Compounds in this class have demonstrated antibacterial effects, suggesting potential applications in treating infections .
- Neurological Effects : The compound's structure suggests it may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.
Data Table: Biological Activities of 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one
Case Study 1: Antitumor Activity
A study evaluated the antiproliferative effects of various piperazine derivatives, including 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one. The compound exhibited selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-468), leading to DNA damage and cell cycle arrest. The study highlighted the compound's ability to induce γH2AX accumulation, a marker of DNA damage, further supporting its potential as an anticancer agent .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of piperazine derivatives. The results indicated that compounds similar to 4-(2-(4-Bromophenoxy)acetyl)piperazin-2-one displayed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising avenue for developing new antibacterial agents from this chemical scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
